molecular formula C22H25N5O B2472745 N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 923250-43-5

N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2472745
CAS No.: 923250-43-5
M. Wt: 375.476
InChI Key: XUADPAVYIXIHDX-UHFFFAOYSA-N
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Description

N-Ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a 4-aminopyrimidine core substituted with an ethyl group at the N4-position, a methyl group at the C6-position, and a 4-(naphthalene-2-carbonyl)piperazine moiety at the C2-position.

Properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-3-23-20-14-16(2)24-22(25-20)27-12-10-26(11-13-27)21(28)19-9-8-17-6-4-5-7-18(17)15-19/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUADPAVYIXIHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the naphthalene moiety via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines, suggesting its role as a potential anticancer agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate significant antibacterial effects, with minimum inhibitory concentrations comparable to established antibiotics.

Antiviral Effects

Research is ongoing to assess the antiviral properties of this compound, particularly its efficacy against specific viral infections. Initial findings suggest potential inhibitory effects on viral replication.

Case Study 1: Anticancer Research

A study published in the Tropical Journal of Pharmaceutical Research explored the synthesis and evaluation of related compounds for anticancer activity. The findings indicated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against cancer cell lines, supporting further investigation into N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine as a promising anticancer agent .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, indicating its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibits proliferation of cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibitory effects on viral replicationOngoing research

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Pyrimidine derivatives with piperazine or piperidine substituents share a common scaffold but differ in substituent groups, which critically influence their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Molecular Weight Key Features References
N-Ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine C2: 4-(naphthalene-2-carbonyl)piperazine; C6: methyl; N4: ethyl ~458.5 (estimated) High lipophilicity due to naphthalene; potential CNS or kinase targeting
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine C2: piperazine; N4: butyl ~249.3 Simpler structure; used in pharmaceutical and material science research
N-Benzyl-2-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidin-4-amine (7m) C2: 4-(methoxyethyl)piperazine; N4: benzyl ~384.5 Improved solubility from methoxyethyl group; moderate bioactivity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C4: methyl; C6: piperidine ~206.3 Smaller substituents; studied for crystal structure and basic SAR
6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-phenylethyl]pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine core; C6: ethylpiperazinylphenyl; N4: phenylethyl ~440.6 Extended aromatic system; potential kinase inhibition or receptor modulation

Physicochemical Properties

  • Lipophilicity : The naphthalene-carbonyl group in the target compound increases logP compared to analogs like 7m (methoxyethylpiperazine) or N-butyl derivatives .
  • Solubility : Piperazine-containing compounds (e.g., 7m ) with polar groups (e.g., methoxyethyl) exhibit better aqueous solubility than the naphthalene-substituted target compound .
  • Melting Points : Pyrimidine derivatives with bulky aromatic groups (e.g., naphthalene) typically have higher melting points (>150°C) compared to aliphatic-substituted analogs (e.g., 63–65°C for 7m ) .

Research Findings and SAR Insights

  • Substituent Effects :

    • C2 Position : Piperazine derivatives with aromatic acyl groups (e.g., naphthalene-carbonyl) improve target selectivity but reduce solubility. Smaller groups (e.g., methoxyethyl in 7m ) balance activity and pharmacokinetics .
    • N4 Position : Alkyl groups (e.g., ethyl, butyl) enhance metabolic stability compared to benzyl groups, which may increase off-target interactions .
    • C6 Position : Methyl groups (as in the target compound) minimally affect steric hindrance, allowing flexible binding, while bulkier groups (e.g., pyrrolidine in 9–12 ) may restrict conformational flexibility .
  • Synthetic Routes :

    • The target compound is likely synthesized via nucleophilic aromatic substitution (SNAr) of a 2-chloropyrimidine intermediate with 4-(naphthalene-2-carbonyl)piperazine, analogous to methods used for 7m and 7u .

Biological Activity

N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and neurological disorders. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol

This compound features a pyrimidine core substituted with a piperazine moiety and a naphthalene carbonyl group, contributing to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing piperazine have shown enhanced activity against hypopharyngeal tumor cells, surpassing the efficacy of established chemotherapeutic agents like bleomycin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
N-Ethyl-Pyrimidine DerivativeFaDu (hypopharyngeal)5.0Induction of apoptosis
EF24 AnalogA549 (lung)3.0IKKb inhibition
CA-4 AnalogVarious1.0Tubulin polymerization inhibition

Neuroprotective Effects

The compound's neuroprotective properties have also been investigated, particularly in relation to Alzheimer’s disease. Studies suggest that similar piperazine derivatives can inhibit cholinesterase enzymes and exhibit antioxidant effects, potentially mitigating neurodegenerative processes .

Case Study: Neuroprotection in Alzheimer’s Models

In a study involving transgenic mouse models of Alzheimer’s disease, a related piperazine derivative demonstrated significant reductions in amyloid-beta aggregation and improved cognitive function compared to control groups . This suggests that this compound may share similar protective mechanisms.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications in the piperazine and pyrimidine rings significantly influence biological activity. Compounds with additional hydrophobic groups tend to exhibit increased binding affinity to target proteins involved in cancer progression and neurodegeneration .

Table 2: SAR Insights for Piperazine Derivatives

ModificationEffect on Activity
Addition of alkyl groupsIncreased potency against cancer cell lines
Substitution on piperazine nitrogenEnhanced selectivity for cholinesterase inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the pyrimidine core via condensation reactions, such as using 4-chloro-6-methylpyrimidin-2-amine as a starting material.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) with a base like K2_2CO3_3 .
  • Step 3 : Acylation of the piperazine nitrogen using naphthalene-2-carbonyl chloride in the presence of a coupling agent (e.g., HATU) and a tertiary amine (e.g., DIPEA) to install the naphthalene-2-carbonyl group .
  • Step 4 : Final purification via column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ethyl and methyl groups at positions 4 and 6 of the pyrimidine ring, respectively) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) using programs like SHELXL for precise structural elucidation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the naphthalene-2-carbonyl-piperazine substituent?

  • Methodological Answer :

  • Key SAR Observations :
  • The naphthalene-2-carbonyl group enhances lipophilicity, potentially improving membrane permeability compared to smaller acyl groups (e.g., acetyl) .
  • Substituting naphthalene with fluorinated aryl groups (e.g., 4-fluorophenyl) may alter target selectivity, as seen in analogs like 6-F-PM-Me-PPA .
  • Experimental Design :
  • Synthesize analogs with varied acyl groups (e.g., benzoyl, heteroaromatic carbonyls).
  • Compare in vitro activity (e.g., IC50_{50} values) against target enzymes/receptors .

Q. How can molecular docking studies be optimized to predict binding interactions with kinase targets?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :

Prepare the ligand (target compound) by optimizing protonation states at physiological pH.

Select a kinase crystal structure (e.g., PDB ID 4ZUD) and remove water molecules.

Define the binding site using residues within 10 Å of the co-crystallized ligand.

Validate the docking protocol by re-docking the native ligand and calculating RMSD (<2.0 Å acceptable) .

  • Critical Analysis : Cross-validate docking results with mutagenesis data or SAR trends to resolve contradictions .

Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against cancer cell lines?

  • Methodological Answer :

  • Assay Types :
  • MTT/PrestoBlue Assays : Measure cell viability after 48–72 hours of treatment (IC50_{50} determination) .
  • Apoptosis Assays : Use Annexin V-FITC/PI staining with flow cytometry.
  • Data Interpretation :
  • Compare dose-response curves across cell lines (e.g., MCF-7 vs. HCT-116) to identify selectivity.
  • Address discrepancies (e.g., high IC50_{50} in one line) by testing efflux pump inhibitors (e.g., verapamil) to rule out P-gp-mediated resistance .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Models :
  • Liver Microsomes : Incubate compound with human or rodent microsomes; quantify parent compound via LC-MS/MS over time .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of major CYP isoforms (e.g., 3A4, 2D6).
  • In Vivo Correlation : Compare pharmacokinetic parameters (e.g., half-life, AUC) in rodent models after oral vs. intravenous administration .

Data Contradiction Analysis

Q. How should researchers resolve conflicting SAR data between in vitro and in vivo models?

  • Methodological Answer :

  • Hypothesis Testing :

Solubility/Permeability : Measure logP and aqueous solubility; poor bioavailability may explain in vivo inefficacy despite in vitro potency .

Protein Binding : Use equilibrium dialysis to assess plasma protein binding (>90% binding reduces free drug concentration) .

  • Case Study : If an analog shows low nM activity in vitro but no efficacy in mice, reformulate with cyclodextrin or lipid-based carriers to enhance solubility .

Comparative Analysis

Q. How does the naphthalene-2-carbonyl group compare to other piperazine substituents in pyrimidine-based inhibitors?

  • Methodological Answer :

  • Functional Group Comparison :
Substituent Advantages Limitations
Naphthalene-2-carbonylHigh lipophilicity, π-π stackingPotential CYP3A4 inhibition
3-NitrobenzenesulfonylEnhanced electrophilicity for covalent bindingToxicity risks
4-FluorophenylImproved metabolic stabilityReduced target affinity
  • Experimental Validation : Perform head-to-head assays (e.g., kinase inhibition, logD measurements) .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct synthesis/purification in a fume hood.
  • Waste Disposal : Neutralize reactive intermediates (e.g., acyl chlorides) before disposal .

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